Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a 4,5-dihydro-2-oxazolyl group and a phenoxybutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters under acidic conditions.
Attachment of the Phenoxybutyl Chain: The phenoxybutyl chain is introduced through a nucleophilic substitution reaction, where a halogenated phenoxybutyl compound reacts with the isoxazole ring.
Incorporation of the 4,5-Dihydro-2-Oxazolyl Group: This group is added via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxybutyl chain, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxybutyl derivatives.
Scientific Research Applications
Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole
- 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole
Uniqueness
Isoxazole, 5-(4-(4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is unique due to its specific structural features, such as the combination of the isoxazole ring with the 4,5-dihydro-2-oxazolyl group and the phenoxybutyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
98033-95-5 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
5-[4-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]butyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C17H20N2O3/c1-13-12-16(22-19-13)4-2-3-10-20-15-7-5-14(6-8-15)17-18-9-11-21-17/h5-8,12H,2-4,9-11H2,1H3 |
InChI Key |
BTENOQSYMMDCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCOC2=CC=C(C=C2)C3=NCCO3 |
Origin of Product |
United States |
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